molecular formula C13H13NO4 B8637316 2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, methyl ester CAS No. 10353-07-8

2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, methyl ester

Cat. No. B8637316
CAS RN: 10353-07-8
M. Wt: 247.25 g/mol
InChI Key: KTRGSRCVNPNFMP-UHFFFAOYSA-N
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Patent
US05215876

Procedure details

A mixture of 3,4-dimethoxybenzaldehyde 4.15 g, 0.025 mol), methyl cyanoacetate (2.48 g, 0.025 mol), methanol (100 mL) and piperidine (10 drops) is heated at reflux for 2 hours. The reaction mixture is then cooled and the product collected by filtration, washed with methanol and dried in air (yield--6.0 g, 97%). The following structure is supported by mass spectrometry: ##STR20## The compound has an absorption maximum at 361 nm in methylene chloride.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[C:13]([CH2:15][C:16]([O:18][CH3:19])=[O:17])#[N:14]>N1CCCCC1.CO>[C:13]([C:15](=[CH:6][C:5]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)[C:16]([O:18][CH3:19])=[O:17])#[N:14]

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
2.48 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried in air (yield--6.0 g, 97%)

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)OC)=CC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.